molecular formula C20H29N3O3 B7183913 N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide

N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide

Cat. No.: B7183913
M. Wt: 359.5 g/mol
InChI Key: FWDFAFVQLQIIQV-UHFFFAOYSA-N
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Description

N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is a complex organic compound featuring a diazepane ring, an acetyl group, and a phenylmethyl group attached to a dimethylpropanamide backbone

Properties

IUPAC Name

N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15(24)22-10-5-11-23(13-12-22)18(25)17-8-6-16(7-9-17)14-21-19(26)20(2,3)4/h6-9H,5,10-14H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDFAFVQLQIIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a ligand for studying receptor interactions, particularly those involving diazepane derivatives. It can be used in assays to investigate binding affinities and the effects of structural modifications on biological activity.

Medicine

In medicine, the compound’s potential therapeutic applications are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anxiolytic effects due to its structural similarity to known bioactive diazepane derivatives.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diazepane ring may interact with GABA (gamma-aminobutyric acid) receptors, modulating their activity and leading to anxiolytic or sedative effects. The acetyl group and phenylmethyl moiety may enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known anxiolytic and sedative with a similar diazepane core.

    Alprazolam: Another benzodiazepine derivative used for its anxiolytic properties.

    Lorazepam: A benzodiazepine with sedative and anxiolytic effects.

Uniqueness

N-[[4-(4-acetyl-1,4-diazepane-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other diazepane derivatives. Its combination of an acetyl group, phenylmethyl moiety, and dimethylpropanamide backbone provides a unique scaffold for exploring new therapeutic applications and chemical reactions.

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